REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[C:7]([O:9]C)[C:5]([NH2:6])=[CH:4][C:3]=1[Cl:11].B(Br)(Br)Br>C(Cl)Cl>[NH2:6][C:5]1[CH:4]=[C:3]([Cl:11])[C:2]([Br:1])=[CH:8][C:7]=1[OH:9]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(N)C(=C1)OC)Cl
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at r.t. for 3 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After quenched with aq. sodium bicarbonate solution
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Type
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EXTRACTION
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Details
|
the mixture was extracted with EA
|
Type
|
WASH
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Details
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phase was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated to dryness
|
Reaction Time |
3 h |
Name
|
|
Type
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product
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Smiles
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NC1=C(C=C(C(=C1)Cl)Br)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.746 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |